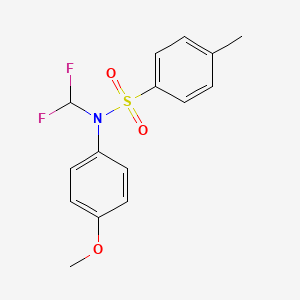![molecular formula C22H19FN4S B5887019 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5887019.png)
4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of thienopyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine involves the inhibition of several kinases, including PI3K, mTOR, and CDKs. The inhibition of these kinases leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer. Additionally, the compound has been found to modulate the immune system and reduce inflammation by inhibiting the production of cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine have been extensively studied in preclinical studies. The compound has been found to exhibit potent inhibitory activity against several kinases, which are involved in the regulation of cell growth and proliferation. Additionally, the compound has been shown to modulate the immune system and reduce inflammation. The compound has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine in lab experiments include its potent inhibitory activity against several kinases, which makes it a promising candidate for the treatment of various diseases. Additionally, the compound has good pharmacokinetic properties, which makes it suitable for oral administration. However, the limitations of using this compound in lab experiments include the need for optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.
Direcciones Futuras
There are several future directions for the research on 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct more preclinical studies to determine the safety and efficacy of the compound in humans. Additionally, the compound can be tested in combination with other drugs for the treatment of various diseases. Furthermore, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties. Finally, the compound can be used as a tool compound to study the role of kinases in various cellular processes.
Conclusion
In conclusion, 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine is a promising compound with potential therapeutic applications. The compound has shown potent inhibitory activity against several kinases, which makes it a promising candidate for the treatment of various diseases. Additionally, the compound has been found to modulate the immune system and reduce inflammation. However, further studies are needed to determine the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-(2-fluorophenyl)piperazine and 2-phenylthiophene-3-carboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent under specific conditions. The yield of the compound can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
The thienopyrimidine derivatives have been extensively studied for their potential therapeutic applications. 4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against several kinases, including PI3K, mTOR, and CDKs, which are involved in the regulation of cell growth and proliferation. Additionally, the compound has been shown to modulate the immune system and reduce inflammation.
Propiedades
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4S/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)21-17-14-20(16-6-2-1-3-7-16)28-22(17)25-15-24-21/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAFWZFSESLJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)

![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)


![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5887001.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5887008.png)
![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)
